Fmoc-L-Tyr(tBu)-OSu

Vue d'ensemble

Description

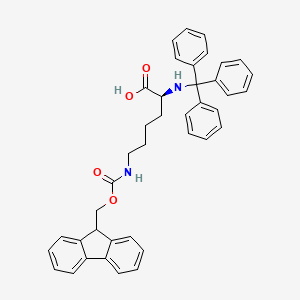

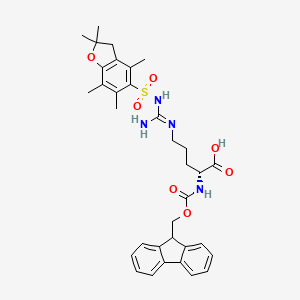

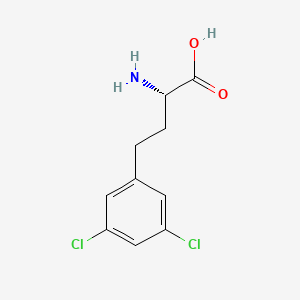

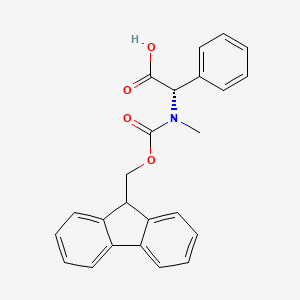

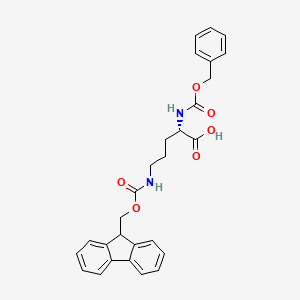

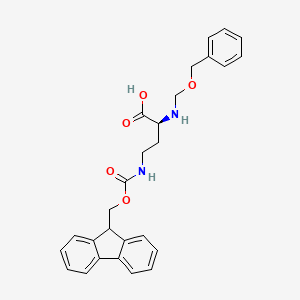

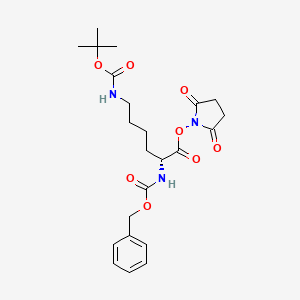

Fmoc-L-Tyr(tBu)-OSu: is a chemical compound widely used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. The compound is activated as an N-hydroxysuccinimide (OSu) ester, which facilitates its incorporation into peptides.

Mécanisme D'action

Target of Action

Fmoc-L-Tyr(tBu)-OSu, also known as Fmoc-O-tert-butyl-L-tyrosine , is primarily used in the field of peptide synthesis. Its main target is the amino acid tyrosine in a peptide chain . The role of this compound is to protect the phenolic functional group of tyrosine during peptide synthesis .

Mode of Action

This compound interacts with its target, the amino acid tyrosine, by attaching to the phenolic functional group of tyrosine . This prevents the phenolic functional group from becoming acylated during a coupling reaction . After the coupling reaction, the Fmoc group is removed by treatment with piperidine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis . By protecting the tyrosine sidechain, this compound ensures that the activated amino acids are used efficiently in the peptide synthesis . This eliminates potential side products arising from the acylation of the tyrosine side-chain .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important factor in its use in peptide synthesis .

Result of Action

The result of this compound’s action is the efficient synthesis of peptides with the correct sequence and structure . By protecting the tyrosine sidechain, it prevents unproductive acylation of exposed tyrosine side-chains and eliminates potential side products .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis takes place. Factors such as temperature, solvent used, and the presence of other reagents can affect its efficacy and stability . For instance, it is recommended to store this compound below +30°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Tyr(tBu)-OSu typically involves the following steps:

Protection of Tyrosine: The hydroxyl group of tyrosine is protected with a tert-butyl group using tert-butyl chloride and a base such as sodium hydroxide.

Fmoc Protection: The amino group of the protected tyrosine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base like diisopropylethylamine.

Activation as OSu Ester: The Fmoc-L-Tyr(tBu) is then activated as an N-hydroxysuccinimide ester using N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Fmoc-L-Tyr(tBu)-OSu undergoes nucleophilic substitution reactions where the OSu group is replaced by an amino group from another amino acid or peptide.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Amino acids or peptides in the presence of a base such as diisopropylethylamine.

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

tBu Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products:

Peptides: The primary products formed are peptides with the desired sequence.

Deprotected Amino Acids: After deprotection, the free amino acids or peptides are obtained.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-L-Tyr(tBu)-OSu is extensively used in solid-phase peptide synthesis to incorporate tyrosine residues into peptides.

Biology:

Protein Engineering: It is used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.

Industry:

Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Comparaison Avec Des Composés Similaires

Fmoc-L-Tyr(tBu)-OH: Similar to Fmoc-L-Tyr(tBu)-OSu but lacks the OSu ester group.

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Arg(Pbf)-OH: Fmoc-protected arginine used in peptide synthesis.

Uniqueness:

Activation as OSu Ester: The presence of the OSu ester group in this compound makes it more reactive and suitable for peptide bond formation compared to its non-ester counterparts.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O7/c1-32(2,3)40-21-14-12-20(13-15-21)18-27(30(37)41-34-28(35)16-17-29(34)36)33-31(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,33,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIKTNTHOGOIE-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679811 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155892-27-6 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)